Superior Efficacy vs. Placebo in Major Depressive Disorder Clinical Trial
In a 6-week, double-blind, multicenter trial involving 81 patients with MDD, nemifitide ditriflutate demonstrated statistically significant superiority over placebo at a dose of 45 mg/day administered subcutaneously [1]. The primary endpoint was the change from baseline on the Montgomery-Åsberg Depression Rating Scale (MADRS). The peak effect was observed one week after the end of the 2-week treatment period, a time point that is atypical for conventional antidepressants which often require 4-6 weeks of continuous administration for maximum effect.
| Evidence Dimension | Antidepressant efficacy (MADRS score change) |
|---|---|
| Target Compound Data | Statistically significant superiority vs. placebo for the 45 mg/d dose at the peak effect time point (1 week post-treatment) [1]. |
| Comparator Or Baseline | Placebo control group (n=27 patients). |
| Quantified Difference | Statistically significant (p-value not specified in abstract, but reported as significant). |
| Conditions | 6-week, randomized, double-blind, placebo-controlled, multicenter trial in 81 outpatients meeting DSM-IV criteria for MDD; treatment duration of 2 weeks with daily (M-F) subcutaneous injections, followed by a 4-week follow-up period. |
Why This Matters
This provides the primary clinical proof-of-concept for nemifitide's antidepressant activity, distinguishing it from inactive compounds and validating its use as a positive control or investigational agent in depression research.
- [1] Montgomery SA, et al. Efficacy and safety of 30 mg/d and 45 mg/d nemifitide compared to placebo in major depressive disorder. Int J Neuropsychopharmacol. 2006;9(5):517-28. View Source
